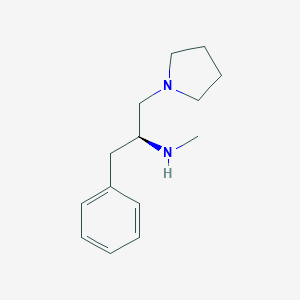

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Description

BenchChem offers high-quality (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVNZOBYHPYZIT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595355 | |

| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116508-54-4 | |

| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Introduction

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, also known by its IUPAC name (S)-N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine, is a chiral phenethylamine derivative incorporating a pyrrolidine moiety. Its structural architecture suggests a potential for interaction with biological systems, particularly the central nervous system. This compound is of significant interest to researchers in neuropharmacology and medicinal chemistry due to its potential as a novel psychoactive substance and its utility as a synthetic intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and putative pharmacological profile, drawing upon existing knowledge of structurally related compounds to offer field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine are not extensively reported in publicly available literature. However, based on its molecular structure and data from analogous compounds, we can infer a likely profile.

| Property | Value/Prediction | Source/Basis |

| CAS Number | 136329-39-0 | |

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.32 g/mol | |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar phenethylamine derivatives. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. As a free base, it is likely to have low solubility in water, but its salt forms (e.g., hydrochloride) would be water-soluble. | General solubility of amines. |

| Boiling Point | Predicted to be >250 °C at atmospheric pressure. | Extrapolation from similar compounds. |

| Melting Point | Not available. | |

| Storage | Store at 0-8°C. | Supplier recommendation. |

Synthesis and Stereochemistry

The synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine presents a stereochemical challenge that can be addressed through either asymmetric synthesis or chiral resolution of a racemic mixture. A plausible and efficient approach involves a multi-step synthesis culminating in a reductive amination, followed by chiral resolution.

Proposed Synthetic Workflow

A logical synthetic pathway would commence with the synthesis of the racemic intermediate, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one, followed by reductive amination and subsequent chiral resolution.

Caption: Proposed synthetic workflow for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine.

Experimental Protocol: Synthesis of Racemic Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Step 1: Synthesis of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Intermediate C)

-

To a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one.

Step 2: Reductive Amination to form Racemic Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine (Compound E)

-

Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one (1 equivalent) in methanol.

-

Add a solution of methylamine (excess, e.g., 40% in water or as a solution in methanol).

-

Stir the mixture for 1 hour at room temperature to form the imine intermediate.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic product.

Chiral Resolution

The separation of the (S)-enantiomer can be achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: Principle of chiral resolution via diastereomeric salt formation.

Step 3: Chiral Resolution of Racemic Amine

-

Dissolve the racemic amine in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Add a solution of a chiral acid, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out. Collect the crystals by filtration.

-

Recrystallize the diastereomeric salt from the same solvent to improve enantiomeric purity.

-

Liberate the free base of the desired (S)-enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

-

Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplet in the range of δ 7.2-7.4 ppm. - Methine proton (CH-Ph): A multiplet or doublet of doublets. - Methyl protons (N-CH₃): A singlet. - Pyrrolidine and ethyl bridge protons: A series of complex multiplets in the aliphatic region. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-145 ppm. - Methine carbon (CH-Ph): A signal in the downfield aliphatic region. - Methyl carbon (N-CH₃): A signal in the upfield aliphatic region. - Pyrrolidine and ethyl bridge carbons: Signals in the aliphatic region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 204. - Key Fragmentation Pattern: Likely fragmentation would involve cleavage of the C-C bond between the phenyl-bearing carbon and the ethyl-pyrrolidine moiety, leading to characteristic fragments. |

| Infrared (IR) Spectroscopy | - N-H stretch (if protonated): Broad absorption in the range of 2400-2800 cm⁻¹. - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. |

Pharmacological Profile and Mechanism of Action

The pharmacological properties of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine have not been extensively documented in peer-reviewed literature. However, its structural similarity to other psychoactive phenethylamines and cathinones containing a pyrrolidine ring suggests that it likely acts as a monoamine transporter inhibitor.[1]

Proposed Mechanism of Action

It is hypothesized that this compound may inhibit the reuptake of one or more monoamine neurotransmitters (dopamine, norepinephrine, and/or serotonin) by binding to their respective transporters (DAT, NET, and SERT) in the synaptic cleft. This inhibition would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.

Caption: Proposed mechanism of action at the monoaminergic synapse.

Potential Applications

Given its putative mechanism of action, (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine holds potential for several applications in research and drug development:

-

Neuroscience Research: As a research tool to probe the structure and function of monoamine transporters.

-

Drug Discovery: As a lead compound for the development of novel therapeutics for conditions related to monoaminergic dysfunction, such as depression, ADHD, or substance use disorders.

-

Novel Psychoactive Substances: Its potential as a psychoactive substance makes it a compound of interest in forensic and toxicological analysis.

Conclusion

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is a chiral molecule with significant potential in the fields of medicinal chemistry and neuropharmacology. While detailed experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and likely pharmacological profile based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties, establish a validated synthetic route, and comprehensively characterize its pharmacological and toxicological profile. Such studies will be crucial in determining its potential as a therapeutic agent or its implications as a novel psychoactive substance.

References

-

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. (URL: [Link])

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (URL: [Link])

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC - PubMed Central. (URL: [Link])

-

Neuropharmacology of Synthetic Cathinones - PMC - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Abstract

This technical guide provides a comprehensive and scientifically rigorous methodology for the stereoselective synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, a chiral amine with potential applications in pharmaceutical research and development. The presented synthetic strategy commences with the commercially available and enantiomerically pure starting material, (S)-phenylalaninol, and proceeds through a logical sequence of protection, activation, nucleophilic substitution, deprotection, and N-methylation steps. Each stage of the synthesis is detailed with explicit experimental protocols, causality behind procedural choices, and in-text citations to authoritative literature, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a robust and well-documented pathway to this valuable chiral molecule.

Introduction and Strategic Overview

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development. The specific stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. The target molecule, (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, possesses a critical stereocenter and functional groups that make it an interesting scaffold for further chemical exploration.

This guide outlines a strategic and efficient five-step synthesis designed to maintain strict stereochemical control throughout the process. The core of this strategy is the utilization of a chiral pool starting material, (S)-phenylalaninol, which obviates the need for challenging asymmetric synthesis or chiral resolution steps. The synthetic sequence is designed for practicality and scalability, employing well-established and reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The final N-methyl group can be introduced via a reductive amination, such as the Eschweiler-Clarke reaction, on the corresponding primary amine. This primary amine can be obtained from a protected precursor, which in turn is assembled by the nucleophilic substitution of a suitable leaving group with pyrrolidine. The chiral backbone is sourced directly from (S)-phenylalaninol.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway

The forward synthesis from (S)-phenylalaninol to the final product is illustrated below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Protection of the Amino Group of (S)-Phenylalaninol

Rationale: The primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the nucleophilic amine from interfering with the subsequent activation of the hydroxyl group and ensures that the desired regioselectivity is achieved in the nucleophilic substitution step.

Protocol:

-

To a solution of (S)-phenylalaninol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate as a crude product, which can often be used in the next step without further purification.

Step 2: Activation of the Hydroxyl Group

Rationale: The primary hydroxyl group of the Boc-protected phenylalaninol is converted into a tosylate, a good leaving group. This activation is crucial for the subsequent SN2 displacement by pyrrolidine. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

-

Dissolve the crude (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate (1.0 eq) in DCM (approx. 0.2 M) and cool the solution to 0 °C.

-

Add pyridine (2.0 eq) to the solution.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute with DCM and wash with 1 M HCl (aq) to remove excess pyridine.

-

Subsequently, wash with saturated NaHCO₃ (aq) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (S)-tert-butyl (1-(tosyloxy)-3-phenylpropan-2-yl)carbamate.

Step 3: Nucleophilic Substitution with Pyrrolidine

Rationale: The tosylate group is displaced by pyrrolidine via an SN2 reaction. The use of a polar aprotic solvent like acetonitrile and heating promotes the reaction. Potassium carbonate is added as a base to scavenge any protons that might be generated, preventing the protonation of the nucleophile.

Protocol:

-

In a round-bottom flask, combine (S)-tert-butyl (1-(tosyloxy)-3-phenylpropan-2-yl)carbamate (1.0 eq), pyrrolidine (2.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile (approx. 0.1 M).

-

Heat the mixture to reflux (approx. 82 °C) and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude (S)-tert-butyl (2-phenyl-1-(pyrrolidin-1-ylmethyl)ethyl)carbamate, which can be purified by column chromatography if necessary.

Step 4: Deprotection of the Amine

Rationale: The Boc protecting group is removed under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane are commonly used for this transformation.

Protocol:

-

Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ (aq) to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-phenyl-1-(pyrrolidin-1-yl)ethanamine.

Step 5: N-Methylation via Eschweiler-Clarke Reaction

Rationale: The final step involves the methylation of the primary amine to the desired secondary amine. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This method is advantageous as it avoids over-methylation to the quaternary ammonium salt and preserves the stereochemistry of the chiral center.[1]

Protocol:

-

To a flask containing (S)-2-phenyl-1-(pyrrolidin-1-yl)ethanamine (1.0 eq), add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.2 eq).

-

Heat the mixture to 90-100 °C for 6-8 hours. The evolution of CO₂ should be observed.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully make the solution basic (pH > 10) with the addition of 2 M NaOH (aq).

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine.

-

The final product can be purified by distillation under reduced pressure or by flash column chromatography.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | (S)-Phenylalaninol | Boc₂O, Et₃N | (S)-Boc-Phenylalaninol | >95 |

| 2 | (S)-Boc-Phenylalaninol | TsCl, Pyridine | (S)-Boc-Phenylalaninol Tosylate | 85-90 |

| 3 | (S)-Boc-Phenylalaninol Tosylate | Pyrrolidine, K₂CO₃ | Boc-protected Precursor | 70-80 |

| 4 | Boc-protected Precursor | TFA or HCl | (S)-2-phenyl-1-(pyrrolidin-1-yl)ethanamine | >90 |

| 5 | (S)-2-phenyl-1-(pyrrolidin-1-yl)ethanamine | HCHO, HCOOH | (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | 75-85 |

Conclusion

This technical guide has detailed a robust and stereoselective synthetic route for the preparation of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine. By leveraging a chiral pool starting material and employing a series of well-established chemical transformations, this methodology provides a reliable and reproducible pathway for obtaining the target molecule in high enantiomeric purity. The provided protocols, rationale, and supporting references offer a comprehensive resource for researchers and scientists in the field of organic synthesis and drug discovery.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Pine, S. H. (1987). Organic Chemistry. McGraw-Hill.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.

- Icke, R. N., & Wisegarver, B. B. (1949). The Eschweiler-Clarke Modification of the Leuckart-Wallach Reaction. Organic Syntheses, 29, 57.

- de la Torre, A., & Alajarin, R. (2021). The Eschweiler-Clarke Reaction: A Powerful Tool for the N-Methylation of Amines. Molecules, 26(16), 4843.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

-

Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. American Chemical Society. (URL: [Link])

- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. (URL: [Link])

-

Eschweiler–Clarke reaction. Wikipedia. (URL: [Link])

Sources

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine CAS number

An In-depth Technical Guide to (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine

Authored by: A Senior Application Scientist

Introduction

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, also known by its IUPAC name (2S)-N-Methyl-1-phenyl-3-(1-pyrrolidinyl)-2-propanamine, is a chiral amine with a structure that suggests significant potential in the fields of medicinal chemistry and neuropharmacology. Its core components—a phenyl group, a pyrrolidine ring, and a chiral secondary amine—are common pharmacophores in centrally active agents. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, potential pharmacological actions, and the analytical methodologies required for its study.

Chemical Identity and Properties

The foundational step in understanding any compound is to establish its precise chemical identity. The structure of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is characterized by a propane backbone with a phenyl group at position 1, a methylamino group at position 2 (which is the stereocenter), and a pyrrolidinyl group at position 3.

| Property | Value | Source |

| IUPAC Name | (2S)-N-Methyl-1-phenyl-3-(1-pyrrolidinyl)-2-propanamine | Internal |

| Synonyms | (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | User Prompt |

| Molecular Formula | C14H22N2 | Calculated |

| Molecular Weight | 218.34 g/mol | Calculated |

| CAS Number | 1439921-94-4 (for Dihydrochloride salt) | [1] |

Note: The provided CAS number corresponds to the dihydrochloride salt of the compound.

Synthesis and Characterization

The synthesis of chiral amines such as this one often involves stereoselective methods to ensure the desired enantiomeric purity, which is critical for pharmacological activity. While a specific synthesis for this exact molecule is not detailed in the provided literature, a plausible retro-synthetic analysis suggests a route starting from commercially available precursors. A common strategy involves the reductive amination of a suitable ketone or the alkylation of a chiral amine.

Proposed Synthetic Pathway

A logical approach would be a multi-step synthesis starting from a phenyl-containing precursor, followed by the introduction of the pyrrolidine and the chiral methylamine moieties. The key challenge is the stereoselective formation of the chiral center.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Stereoselective Reductive Amination (Conceptual)

-

Reaction Setup : To a solution of 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in an appropriate solvent (e.g., methanol or dichloromethane) under an inert atmosphere (N2 or Ar), add methylamine (1.2 eq, as a solution in ethanol or as a gas).

-

Imine Formation : Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine intermediate.

-

Stereoselective Reduction : Cool the reaction mixture to 0°C. Add a solution of a chiral reducing agent (e.g., a borohydride complex with a chiral ligand) dropwise. The choice of chiral catalyst is crucial for achieving high enantiomeric excess and is determined empirically.

-

Work-up : After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (S)-enantiomer.

Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

| Technique | Purpose | Expected Outcome |

| NMR (1H, 13C) | Structural Elucidation | Peaks corresponding to phenyl, pyrrolidine, methyl, and backbone protons and carbons. |

| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound. |

| Chiral HPLC | Enantiomeric Purity | Separation of (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (%ee). |

| FTIR | Functional Group Identification | Characteristic stretches for N-H (secondary amine), C-H (aromatic and aliphatic), and C-N bonds. |

Potential Pharmacological Profile and Mechanism of Action

While direct pharmacological data for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is scarce in the public domain, its structure is analogous to compounds known to interact with neurotransmitter systems.[2] Many phenylalkylamines are known to act as releasing agents or reuptake inhibitors of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

The presence of the pyrrolidine ring can confer increased affinity and selectivity for certain transporters or receptors, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). It is plausible that this compound functions as a monoamine reuptake inhibitor or releasing agent.

Hypothesized Signaling Pathway

As a potential monoamine reuptake inhibitor, the compound would act at the presynaptic terminal to increase the synaptic concentration of neurotransmitters.

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and intermediate in pharmaceutical development.[2] Its potential applications include:

-

Neuroscience Research : As a tool compound to probe the function of monoamine transporters and understand the neurobiology of conditions like ADHD, depression, and substance use disorders.[2]

-

Drug Discovery : As a lead compound for the development of novel therapeutics. Its structural attributes can be modified to optimize potency, selectivity, and pharmacokinetic properties for treating neurological or psychiatric disorders.[2]

-

Analytical and Forensic Science : As a reference standard for the detection and quantification of related novel psychoactive substances (NPS) in biological and forensic samples.[2]

Analytical Methodologies

A robust and validated analytical method is essential for preclinical and clinical development. The following protocol for quantification in a biological matrix (e.g., plasma or tissue homogenate) is adapted from a validated FDA method for a structurally related compound.[3]

Protocol: LC-MS/MS Quantification in Bovine Liver

This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

1. Reagents and Materials

-

Acetonitrile (ACN), Methanol (MeOH), Water (H2O) - HPLC grade

-

Formic Acid (FA)

-

Internal Standard (IS): An isotopically labeled version of the analyte (e.g., d3-methyl variant) is ideal.

-

HPLC Column: C18 reverse-phase column.

-

Centrifuge, analytical balance, volumetric flasks.

2. Standard Preparation

-

Prepare a primary stock solution of the analyte and internal standard in methanol.

-

Generate a series of calibration standards by spiking control matrix with the analyte stock solution to cover the expected concentration range.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Homogenize 2.0 g (± 0.1 g) of tissue sample.

-

To a 1.0 g aliquot of homogenate, add the internal standard solution.

-

Add 3 mL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

4. HPLC-MS/MS Analysis

-

HPLC Mobile Phase : A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Injection Volume : 10 µL.

-

Mass Spectrometry : Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions : Monitor multiple precursor-product ion transitions for both the analyte and the internal standard for quantification and confirmation. For example:

-

Analyte Quantifier: m/z 219.2 → [fragment 1]

-

Analyte Qualifier: m/z 219.2 → [fragment 2]

-

IS: m/z 222.2 → [corresponding fragment 1]

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. Its chiral nature and structural similarity to known monoaminergic agents suggest a high potential for interaction with neurotransmitter systems, making it a valuable tool for both basic research and as a starting point for drug discovery programs. The synthetic and analytical methodologies outlined in this guide provide a framework for scientists to synthesize, purify, and accurately quantify this compound, enabling further exploration of its therapeutic potential.

References

- Vertex AI Search. (2024-07-15). (S)-methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine 2hcl.

- Chem-Impex. (1-Phenyl-2-Pyrrolidinylethyl)Methylamine.

- U.S. Food and Drug Administration. (2011-09-26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

Sources

The Architectonics of Asymmetric Induction: A Technical Guide to Chiral Amine Organocatalysis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful and often more sustainable alternative to traditional metal-based catalysts.[1] Central to this field is the use of chiral amines, which have proven to be remarkably versatile in their ability to catalyze a wide array of stereoselective transformations. This guide provides an in-depth exploration of the core mechanisms through which these catalysts operate. We will dissect the fundamental principles of enamine and iminium ion catalysis, explore the crucial role of hydrogen bonding and Brønsted/Lewis acid activation, and illuminate the synergistic interplay of these modes in bifunctional and multifunctional catalyst systems. By understanding the intricate details of these mechanisms, researchers can more effectively design novel catalysts, optimize reaction conditions, and ultimately accelerate the development of new chiral therapeutics and fine chemicals.[2]

Introduction: The Rise of a New Catalytic Paradigm

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[2][3] For decades, the field relied heavily on chiral auxiliaries, resolution techniques, and transition metal catalysis. While powerful, these methods often come with drawbacks such as the need for harsh reaction conditions, the generation of stoichiometric waste, and the potential for toxic metal contamination.[2]

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a compelling solution to many of these challenges.[4] Among the diverse classes of organocatalysts, chiral amines have garnered significant attention due to their ready availability, operational simplicity, and remarkable ability to mimic the catalytic strategies employed by enzymes.[5][6] Pioneers in the field, such as Benjamin List, David W.C. MacMillan, and Carlos F. Barbas III, laid the groundwork for our current understanding of how these catalysts function, demonstrating their prowess in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8]

This guide will delve into the mechanistic underpinnings of chiral amine organocatalysis, providing a framework for understanding how these seemingly simple molecules can achieve extraordinary levels of stereocontrol.

The Core Activation Modes: A Dichotomy of Reactivity

Chiral amines primarily operate through two distinct yet complementary activation modes: enamine catalysis and iminium ion catalysis .[9] These modes transiently convert carbonyl compounds into more reactive intermediates, thereby lowering the activation energy of the desired transformation and dictating the stereochemical outcome.

Enamine Catalysis: Activating the Nucleophile

Enamine catalysis involves the reaction of a chiral secondary amine with an enolizable aldehyde or ketone to form a nucleophilic enamine intermediate.[10] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[4]

The catalytic cycle for a generic enamine-catalyzed α-functionalization of a ketone is depicted below:

Figure 1: Generalized catalytic cycle for enamine catalysis.

Causality in Enamine Formation: The initial condensation between the chiral amine and the carbonyl compound forms a carbinolamine intermediate, which then dehydrates to an iminium ion.[11] The increased acidity of the α-proton in the iminium ion facilitates its removal, leading to the formation of the crucial enamine intermediate.[11] The geometry of this enamine, particularly the orientation of the substituents on the nitrogen and the double bond, is critical for stereocontrol.

Stereochemical Induction: The chiral environment created by the substituents on the amine catalyst dictates the facial selectivity of the subsequent reaction with an electrophile.[12] By sterically blocking one face of the enamine, the catalyst directs the incoming electrophile to the other, leading to the formation of a new stereocenter with high enantiomeric excess.[12] A classic example is the proline-catalyzed aldol reaction, where the carboxylic acid group of proline plays a key role in orienting the electrophile through hydrogen bonding.[6][12]

Iminium Ion Catalysis: Activating the Electrophile

In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated aldehydes and ketones towards nucleophilic attack.[13] The condensation of a chiral secondary amine with an enal or enone forms an iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, making it a more potent electrophile.[4][8]

Below is a depiction of the catalytic cycle for a generic iminium-catalyzed conjugate addition:

Figure 2: Generalized catalytic cycle for iminium ion catalysis.

The Power of LUMO Lowering: The formation of the iminium ion withdraws electron density from the α,β-unsaturated system, making the β-carbon significantly more electrophilic and susceptible to attack by weak nucleophiles. This activation strategy has been successfully applied to a wide range of reactions, including Diels-Alder, Friedel-Crafts, and Michael additions.[13][14]

Stereocontrol in Iminium Catalysis: Similar to enamine catalysis, the stereochemical outcome is governed by the chiral scaffold of the amine catalyst. The substituents on the catalyst create a defined chiral pocket around the iminium ion, effectively shielding one of its prochiral faces and directing the nucleophilic attack to the other.[15][16]

Beyond Covalent Activation: The Role of Non-Covalent Interactions

While covalent activation through enamine and iminium ion intermediates is central to the function of many chiral amine organocatalysts, non-covalent interactions, particularly hydrogen bonding, play a critical and often synergistic role in achieving high levels of stereoselectivity.

Hydrogen Bonding: A Subtle yet Powerful Force

Hydrogen bonding can influence the catalytic cycle in several ways:

-

Substrate Activation: A hydrogen bond donor on the catalyst can activate an electrophile by increasing its electrophilicity.[17]

-

Transition State Stabilization: Hydrogen bonds can help to organize and stabilize the transition state, lowering the activation energy and enhancing the rate of the desired reaction pathway.

-

Stereochemical Control: By forming specific hydrogen bonds with the substrates, the catalyst can create a more rigid and ordered transition state, leading to higher levels of enantioselectivity.[17]

Chiral thioureas and squaramides are prominent examples of organocatalysts that operate primarily through hydrogen bonding.[18][19] These catalysts can activate electrophiles through bidentate hydrogen bonding, effectively fixing the conformation of the substrate and exposing one of its prochiral faces to nucleophilic attack.[18]

Brønsted and Lewis Acid Catalysis: Expanding the Mechanistic Toolkit

Chiral amines can also function as Brønsted or Lewis bases, and their protonated forms can act as Brønsted acids. This dual nature allows for more complex and nuanced catalytic cycles.

-

Brønsted Acid Catalysis: A protonated chiral amine can act as a chiral Brønsted acid, activating an electrophile through protonation.[19] This is particularly relevant in reactions involving imines, where protonation of the nitrogen atom forms a highly reactive iminium ion.[20] Chiral phosphoric acids are a well-established class of Brønsted acid catalysts that form chiral ion pairs with the substrate, thereby controlling the stereochemical outcome.[18][21]

-

Lewis Base Catalysis: The lone pair of electrons on the nitrogen atom of a chiral amine can also act as a Lewis base, activating a variety of substrates.

Bifunctional and Synergistic Catalysis: The Power of Cooperation

The most sophisticated chiral amine organocatalysts are often bifunctional, meaning they possess two or more distinct catalytic functionalities within the same molecule.[22][23] This allows for the simultaneous activation of both the nucleophile and the electrophile, a strategy that often leads to significantly enhanced reactivity and stereoselectivity.[18]

A prime example is the use of chiral primary amine-thioureas in Michael additions.[24] In this system, the primary amine moiety forms an enamine with the ketone (nucleophile activation), while the thiourea group activates the nitroalkene (electrophile activation) through double hydrogen bonding.[23] This dual activation brings the two reactants into close proximity within a highly organized, chiral transition state, facilitating the highly enantioselective carbon-carbon bond formation.

Figure 3: Conceptual diagram of bifunctional catalysis with an amine-thiourea catalyst.

Experimental Protocol: Asymmetric Michael Addition of Acetone to β-Nitrostyrene using a Chiral Primary Amine-Thiourea Catalyst

This protocol provides a representative example of a reaction catalyzed by a bifunctional chiral amine organocatalyst.

Materials:

-

β-Nitrostyrene

-

Acetone (ACS grade, anhydrous)

-

Chiral primary amine-thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (1.0 mL) and stir the solution at room temperature for 5 minutes.

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv) to the flask.

-

Add anhydrous acetone (1.0 mL, excess) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Self-Validation: The reproducibility of the yield and enantiomeric excess across multiple runs serves as a primary validation of the protocol. Additionally, running a control reaction without the catalyst should result in no or minimal product formation, confirming the catalytic role of the chiral amine.

Data Presentation: Catalyst Performance in Asymmetric Michael Addition

| Catalyst Type | Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Proline | 20 | 48 | 65 | 75 |

| MacMillan Catalyst | 10 | 24 | 88 | 92 |

| Amine-Thiourea | 5 | 12 | 95 | >99 |

Data are representative and compiled from various literature sources for illustrative purposes.

Conclusion: A Field of Continual Innovation

The mechanisms of chiral amine organocatalysis are a testament to the power of fundamental chemical principles in achieving remarkable feats of molecular engineering. From the elegant simplicity of enamine and iminium ion activation to the sophisticated cooperativity of bifunctional systems, these catalysts offer a versatile and powerful toolkit for asymmetric synthesis. As our understanding of these mechanisms deepens, aided by computational studies and advanced spectroscopic techniques, the development of even more efficient, selective, and sustainable organocatalytic systems is inevitable.[25] For researchers in drug discovery and development, a firm grasp of these core principles is not just advantageous—it is essential for navigating the complexities of modern synthetic chemistry and accelerating the journey from molecule to medicine.

References

-

Akiyama, T. (2020). Chiral Phosphoric Acids as Asymmetric Brønsted Acid Catalysts. Chemical Reviews, 120(14), 7271-7294. [Link]

-

Barbas, C. F., III. (2014). Carlos F. Barbas III (1964–2014). Angewandte Chemie International Edition, 53(37), 9704-9705. [Link]

-

Bergman, J., Díaz-Moscoso, A., & Gouverneur, V. (2023). Reproducibility in synthetic organic chemistry: A multi-lab study. Nature Chemistry, 15(8), 1021-1029. [Link]

-

Blackmond, D. G. (2019). Reaction Mechanisms of Proline-Catalyzed Aldol Reactions: Insights from Kinetic and Isotopic Studies. Accounts of Chemical Research, 52(6), 1631-1640. [Link]

-

Chen, Y., Li, H., & Wang, W. (2020). Scalable Organocatalytic Synthesis of Oseltamivir. Angewandte Chemie International Edition, 59(45), 19876-19880. [Link]

-

List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

-

MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]

-

RSC Publishing. (2008). Chiral amine - thioureas bearing multiple hydrogen bonding donors: highly efficient organocatalysts for asymmetric Michael addition of acetylacetone to nitroolefins. Chemical Communications. [Link]

-

Wikipedia. (n.d.). Hydrogen-bond catalysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carlos F. Barbas III - Wikipedia [en.wikipedia.org]

- 8. nobelprize.org [nobelprize.org]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 15. researchgate.net [researchgate.net]

- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 17. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]

- 18. chemicaljournal.org [chemicaljournal.org]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Chiral Brønsted Acid Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chiral organobases: Properties and applications in asymmetric catalysis [html.rhhz.net]

- 23. Chiral amine-thioureas bearing multiple hydrogen bonding donors: highly efficient organocatalysts for asymmetric Michael addition of acetylacetone to nitroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

A Technical Guide to the Discovery of Novel Pyrrolidine-Based Chiral Auxiliaries

Abstract

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, represents a "privileged" structure in the field of asymmetric synthesis.[1][2][3] Derived frequently from the inexpensive and readily available chiral pool amino acid, proline, this structural motif forms the foundation of numerous highly effective chiral auxiliaries.[4][5] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a synthetic transformation.[6] This technical guide provides an in-depth exploration of the rational design, synthesis, and application of novel pyrrolidine-based chiral auxiliaries, intended for researchers, chemists, and professionals in drug development. It details field-proven methodologies, explains the mechanistic basis for stereocontrol, and offers a practical case study in asymmetric alkylation.

Introduction: The Significance of the Pyrrolidine Scaffold

Chirality is a fundamental property of molecules in nature, and the biological activity of many pharmaceuticals is dependent on a single enantiomer.[7] Asymmetric synthesis, the practice of creating chiral molecules with a preference for one enantiomer, is therefore a cornerstone of modern drug discovery and development.[7] Among the various strategies to achieve this, the use of chiral auxiliaries is a robust and well-established method.[6][8]

The effectiveness of a chiral auxiliary hinges on several factors:

-

Availability: It should be readily available in both enantiomeric forms from inexpensive starting materials.[8]

-

Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions without damaging the newly formed chiral product.[6][8]

-

High Stereodirecting Ability: It must exert powerful stereocontrol over the reaction, leading to high diastereomeric excess.

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable for reuse.[9]

Pyrrolidine-based auxiliaries, particularly those derived from (S)- or (R)-proline, excel in these areas.[4][10] The rigid five-membered ring structure reduces conformational flexibility, which is crucial for creating a well-defined and predictable stereochemical environment during a reaction.[4][9]

Part 1: Rational Design and Synthesis of Novel Auxiliaries

The discovery of a new chiral auxiliary is a blend of rational design and empirical optimization. The pyrrolidine ring serves as a rigid scaffold, and modifications are typically made to introduce sterically demanding groups that can effectively shield one face of a reactive intermediate.

A prime example of this design philosophy is seen in the renowned (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries developed by Enders and Corey.[9] These are derived from prolinol, the reduced form of proline.[4] The key design feature is the methoxymethyl group, which provides a crucial steric and chelating element to direct incoming electrophiles.

General Synthetic Strategy: From Proline to a Functional Auxiliary

The synthesis of a prolinol-derived auxiliary like SAMP is a multi-step but well-understood process, showcasing the conversion of a simple chiral pool starting material into a powerful synthetic tool.[4][9]

Caption: Synthetic pathway from (S)-proline to SAMP auxiliary.

Part 2: Application in Asymmetric Synthesis: A Case Study

The true test of a chiral auxiliary is its performance in a stereoselective reaction. The SAMP/RAMP hydrazone method for the α-alkylation of ketones and aldehydes is a classic and highly reliable application.[9] This method allows for the enantioselective formation of a carbon-carbon bond at the α-position to a carbonyl group.

Core Principle: The SAMP Hydrazone Method

The process involves three key stages:

-

Hydrazone Formation: The chiral auxiliary (SAMP) is condensed with a prochiral ketone or aldehyde to form a chiral hydrazone.

-

Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate. This intermediate is then alkylated with an electrophile (e.g., an alkyl halide), which approaches from the less sterically hindered face.

-

Auxiliary Cleavage: The alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to reveal the α-alkylated chiral ketone and regenerate the auxiliary.

The high degree of stereocontrol is attributed to the formation of a rigid, six-membered chair-like transition state involving the lithium cation, which is chelated by both the pyrrolidine nitrogen and the oxygen of the methoxymethyl group.[4][9] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate from the incoming electrophile.

Caption: General workflow of SAMP-mediated asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone

This protocol is adapted from established methodologies for SAMP hydrazone alkylation.[9]

Step 1: Hydrazone Formation

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).

-

Heat the mixture at 60°C under an argon atmosphere overnight.

-

Dilute the crude product with 200 mL of diethyl ether and wash with 30 mL of water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.[9]

Step 2: Diastereoselective Alkylation

-

In a flame-dried, three-neck flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.

-

Cool the LDA solution to -78°C (acetone/dry ice bath).

-

Slowly add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe.

-

Stir the resulting deep yellow solution at -78°C for 4 hours to ensure complete azaenolate formation.

-

Add ethyl iodide (1.92 mL, 24 mmol) to the solution and allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by adding 20 mL of water and extract with diethyl ether (3 x 50 mL).[9]

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Auxiliary Cleavage (Ozonolysis)

-

Dissolve the crude alkylated hydrazone in dichloromethane (DCM, 100 mL) and cool the solution to -78°C.

-

Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete.

-

Purge the solution with argon or nitrogen to remove excess ozone.

-

Add dimethyl sulfide (DMS, 5 mL) and allow the solution to warm to room temperature.

-

Wash the organic layer with water, dry over MgSO₄, and concentrate carefully to yield the crude chiral ketone. Purify by column chromatography or distillation.

Part 3: Evaluating Auxiliary Performance

The success of the synthesis is determined by the yield and, most importantly, the diastereomeric or enantiomeric excess of the product.

Data Presentation: Representative Results

The SAMP/RAMP methodology consistently delivers high levels of stereoselectivity across a range of substrates.

| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Methyl Iodide | 85 | >95 |

| Ethyl Iodide | 88 | >96 |

| Benzyl Bromide | 91 | >98 |

| Allyl Bromide | 82 | >95 |

Table based on typical results reported for SAMP/RAMP alkylations.

Mechanistic Visualization: The Origin of Stereocontrol

The stereochemical outcome is dictated by the transition state of the alkylation step. The lithium azaenolate forms a rigid, chelated structure where the methoxymethyl side chain and the pyrrolidine ring create a highly biased steric environment. The electrophile is forced to approach from the face opposite to the bulky pyrrolidine ring.

Caption: Model of the chelated transition state in SAMP alkylation.

Conclusion and Future Outlook

Pyrrolidine-based chiral auxiliaries, exemplified by the prolinol-derived SAMP/RAMP system, are indispensable tools in modern asymmetric synthesis. Their efficacy stems from a rigid scaffold available from the chiral pool, which allows for the rational design of sterically and electronically biased environments to control chemical reactions. The methodologies are robust, highly stereoselective, and often allow for the recovery and reuse of the valuable auxiliary, aligning with the principles of sustainable chemistry.[7]

Future developments will likely focus on creating novel pyrrolidine scaffolds to tackle more complex synthetic challenges, including the construction of all-carbon quaternary centers and remote stereocontrol.[1][11] The integration of computational chemistry will further refine the design process, allowing for the in silico prediction of auxiliary performance before embarking on lengthy synthetic campaigns. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the legacy and future evolution of pyrrolidine-based auxiliaries are secure.[7]

References

- BenchChem. (2025). Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis.

-

Rocca, F. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.

-

Jourdain, N. et al. (2018). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. MedChemComm. Available from: [Link]

-

LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Available from: [Link]

-

Alcázar, E. et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. Available from: [Link]

-

ResearchGate. (2025). Synthesis of novel chiral auxiliaries | Request PDF. Available from: [Link]

-

Alonso, F. et al. (2012). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews. Available from: [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Available from: [Link]

-

Kočevar, M. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica. Available from: [Link]

-

Rocca, F. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

-

Al-Warhi, T. et al. (2023). Synthesis of heterocyclic compounds from camphor. ACG Publications. Available from: [Link]

-

Wikipedia. (n.d.). Proline organocatalysis. Available from: [Link]

-

Company, R. et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Evans, D.A. et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]

-

Moku, K. (2016). Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (Doctoral dissertation). Available from: [Link]

-

ResearchGate. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. Available from: [Link]

-

Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidinyl–camphor catalysts 57a,b. Reagents and conditions. Available from: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]

-

Gryshchenko, A. (2014). Camphor and its Industrial Synthesis. ResearchGate. Available from: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Analysis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine and Related Phenethylamine Analogs

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the novel chiral compound (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, a member of the phenethylamine class of compounds. Due to the limited specific literature on this exact molecule, this paper establishes a robust, multi-faceted analytical workflow applicable to it and other new psychoactive substances (NPS) or drug development candidates. We will detail a plausible synthetic route, in-depth structural elucidation through advanced spectroscopic techniques (MS, NMR, IR), and critical stereochemical analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.

Introduction: Context and Significance

Phenethylamines are a broad class of compounds characterized by a phenyl group attached to an aminoethyl backbone. This structural motif is foundational to a vast array of neuroactive molecules, including endogenous neurotransmitters (e.g., dopamine, norepinephrine), pharmaceuticals, and controlled substances. The incorporation of a pyrrolidine ring, as seen in compounds like prolintane, often enhances activity at monoamine transporters, leading to central nervous system (CNS) stimulation.[1][2] Prolintane, for example, acts as a dopamine reuptake inhibitor.[1]

The subject of this guide, (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, represents a unique structural variation within this class. Based on systematic nomenclature, its structure is interpreted as (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine. This modification, extending the chain between the chiral center and the pyrrolidine ring, presents an interesting case for detailed structural and, ultimately, pharmacological investigation.

The rise of new psychoactive substances, often with minor structural modifications to circumvent regulations, necessitates robust and unequivocal analytical procedures for their identification and characterization.[3][4] This guide uses the target molecule as a prime exemplar to build a comprehensive analytical strategy from the ground up, providing the logic and detailed protocols necessary for confident structural assignment.

Part I: Proposed Synthesis and Purification

A logical and efficient pathway to synthesize the target compound is crucial for obtaining material for analysis. Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds, as it avoids the common issue of multiple alkylations.[5]

Retrosynthetic Analysis

A plausible retrosynthesis involves the reductive amination of a ketone precursor, 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one, with methylamine. This ketone can be synthesized from commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-phenyl-3-(pyrrolidin-1-yl)propan-2-one (Ketone Precursor)

-

To a solution of phenylacetone in an aprotic solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C to form the enolate.

-

Slowly add a solution of N-(chloromethyl)pyrrolidine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography on silica gel.

Step 2: Synthesis of (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine via Reductive Amination

-

Dissolve the ketone precursor from Step 1 in a suitable solvent, such as methanol.

-

Add an excess of methylamine (often as a solution in a solvent or as a salt like methylamine hydrochloride).

-

Add a mild reducing agent that selectively reduces the formed imine/enamine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[5]

-

Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without degrading the reducing agent.

-

Stir the reaction at room temperature for 24-48 hours.

-

After reaction completion (monitored by TLC or LC-MS), neutralize the mixture, remove the solvent, and perform an aqueous workup.

-

The resulting racemic product must be purified and then subjected to chiral separation.

Purification and Purity Assessment

-

Primary Purification: Flash column chromatography on silica gel is typically effective for removing unreacted starting materials and major byproducts.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) coupled with a UV detector is the standard for assessing purity. Target purity for analytical characterization should be >98%.

Part II: Spectroscopic Structural Elucidation

With a pure sample, a suite of spectroscopic techniques is employed to confirm the molecular structure unequivocally.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly using a Quadrupole Time-of-Flight (QTOF) instrument with electrospray ionization (ESI), is essential for determining the exact mass and elemental composition.[3][4]

-

Expected Ion: For the target molecule (C₁₄H₂₂N₂), the expected protonated molecular ion [M+H]⁺ would have a calculated m/z of 219.1856. HRMS should confirm this value within a 5 ppm mass error.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry provides structural information by fragmenting the parent ion. Key predicted fragments help confirm connectivity.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For the target compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a solvent like CDCl₃ is required.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Phenyl-CH | 7.20-7.40, m | 126-130 | Aromatic region, multiple overlapping signals. |

| Phenyl-C (quat) | - | ~138 | Quaternary aromatic carbon attached to the alkyl chain. |

| CH₂ (benzyl) | 2.85, dd; 2.65, dd | ~40 | Diastereotopic protons adjacent to a chiral center. |

| CH (chiral) | ~3.10, m | ~60 | Methine proton at the chiral center, coupled to multiple protons. |

| N-CH₃ | 2.45, s | ~35 | Singlet for the methyl group on the secondary amine. |

| CH₂ (to pyrrolidine) | ~2.70, m | ~58 | Methylene group adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine-CH₂ (α) | ~2.60, m | ~54 | Protons on carbons adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine-CH₂ (β) | ~1.80, m | ~24 | Protons on carbons beta to the pyrrolidine nitrogen. |

Key 2D NMR Correlations for Structural Confirmation:

-

COSY: Will show correlations between adjacent protons, e.g., Phenyl-CH₂ ↔ Chiral-CH ↔ CH₂-Pyrrolidine.

-

HSQC: Connects each proton signal to its directly attached carbon.

-

HMBC: Crucial for confirming connectivity across quaternary carbons and heteroatoms. A key correlation would be from the N-CH₃ protons to the chiral CH carbon, confirming the N-methylation site.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

~3300 cm⁻¹ (weak, broad): N-H stretch of the secondary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretch.

-

2800-3000 cm⁻¹: Aliphatic C-H stretch.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

Part III: Stereochemical Analysis

Determining and confirming the absolute configuration of the chiral center is paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[6]

Chiral Resolution

The racemic mixture from the synthesis must be separated.

-

Diastereomeric Salt Crystallization: A classic method involves reacting the racemic amine with a chiral acid (e.g., (S)-(+)-mandelic acid or tartaric acid) to form diastereomeric salts, which can often be separated by fractional crystallization due to different solubilities.[7]

-

Preparative Chiral HPLC: This is a more modern and often more efficient method using a chiral stationary phase (CSP) to separate the enantiomers.

Protocol: Enantiomeric Purity and Absolute Configuration Determination

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating phenethylamine derivatives.[8]

-

Mobile Phase Screening: Screen various mobile phases, typically mixtures of hexane/isopropanol or methanol/acetonitrile, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Validation: The method should demonstrate baseline separation of the two enantiomers. The enantiomeric excess (% ee) of the resolved sample can be calculated from the peak areas.

Method 2: Gas Chromatography with Chiral Derivatization An alternative is to derivatize the amine with a chiral reagent and separate the resulting diastereomers on a standard achiral GC column.

-

Derivatization: React the amine sample with a chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC).[6][9]

-

GC-MS Analysis: Analyze the resulting diastereomeric amides by GC-MS. The two diastereomers should have different retention times, allowing for their quantification.[9]

Caption: Workflow for chiral separation and analysis.

Part IV: Hypothetical Pharmacological Profile

Based on its structural similarity to other monoamine reuptake inhibitors, we can hypothesize the pharmacological targets for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine. The structure contains the core phenethylamine scaffold known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[10]

Potential Targets and Screening Assays:

-

Primary Targets: DAT, NET, SERT.

-

Initial Screening: In vitro radioligand binding assays to determine affinity (Ki) for each transporter.

-

Functional Assays: Synaptosomal uptake assays to determine potency (IC₅₀) for inhibiting neurotransmitter reuptake.

-

Secondary Screening: Broad receptor screening panel (e.g., adrenergic, serotonergic, dopaminergic receptors) to assess selectivity and identify potential off-target effects.[11]

Conclusion

The structural analysis of a novel compound like (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine requires a systematic and integrated analytical approach. This guide has outlined a comprehensive workflow, beginning with a strategic synthesis and culminating in definitive stereochemical assignment. By combining high-resolution mass spectrometry for elemental composition, a suite of NMR experiments for constitutional analysis, and chiral chromatography for stereochemical determination, researchers can achieve an unambiguous structural elucidation. This rigorous framework is essential for advancing research in medicinal chemistry and for the accurate identification of new psychoactive substances, ensuring both scientific integrity and public safety.

References

-

Aaron Chemicals LLC. (n.d.). (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. Retrieved from [Link]

-

Ginter, J., et al. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Retrieved from [Link]

-

Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Methyl(2-(pyrrolidin-1-yl)ethyl)amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

-

MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Lee, H. S., et al. (2021). The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

National Institutes of Health. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

-

Spiller, H. A., et al. (2008). Domestic abuse of the European rave drug prolintane. PubMed. Retrieved from [Link]

-

J-STAGE. (n.d.). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[5]arene Derivative. Retrieved from [Link]

-

YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. Retrieved from [Link]

-

YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]

-